Cas no 885959-76-2 ((Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide)

(Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide structure
885959-76-2 structure
Product name:(Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide
CAS No:885959-76-2
MF:C8H10N2O3
MW:182.176601886749
CID:4663880

(Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide Chemical and Physical Properties

Names and Identifiers

    • N',4-dihydroxy-3-methoxybenzene-1-carboximidamide
    • N',4-dihydroxy-3-methoxybenzenecarboximidamide
    • (Z)-N',4-dihydroxy-3-methoxybenzimidamide
    • 4-Hydroxy-3-methoxybenzamidoxime AldrichCPR
    • (Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide
    • Inchi: 1S/C8H10N2O3/c1-13-7-4-5(8(9)10-12)2-3-6(7)11/h2-4,11-12H,1H3,(H2,9,10)
    • InChI Key: BLLLMJAEESLLSE-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(/C(=N/O)/N)=C1)O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 196
  • XLogP3: 1
  • Topological Polar Surface Area: 88.1

(Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-60795-0.5g
N',4-dihydroxy-3-methoxybenzene-1-carboximidamide
885959-76-2 95.0%
0.5g
$214.0 2025-03-15
Enamine
EN300-60795-2.5g
N',4-dihydroxy-3-methoxybenzene-1-carboximidamide
885959-76-2 95.0%
2.5g
$576.0 2025-03-15
Life Chemicals
F2158-0197-1g
(Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide
885959-76-2 95%+
1g
$118.0 2023-09-06
Life Chemicals
F2158-0197-10g
(Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide
885959-76-2 95%+
10g
$496.0 2023-09-06
TRC
I735710-50mg
N',4-dihydroxy-3-methoxybenzene-1-carboximidamide
885959-76-2
50mg
$ 50.00 2022-06-04
Life Chemicals
F2158-0381-5mg
(Z)-N',4-dihydroxy-3-methoxybenzene-1-carboximidamide
885959-76-2 90%+
5mg
$69.0 2023-07-06
Life Chemicals
F2158-0381-5μmol
(Z)-N',4-dihydroxy-3-methoxybenzene-1-carboximidamide
885959-76-2 90%+
5μl
$63.0 2023-07-06
1PlusChem
1P01A8MG-250mg
N',4-dihydroxy-3-methoxybenzene-1-carboximidamide
885959-76-2 95%
250mg
$216.00 2025-03-04
Aaron
AR01A8US-500mg
N',4-Dihydroxy-3-methoxybenzene-1-carboximidamide
885959-76-2 95%
500mg
$320.00 2025-02-09
Aaron
AR01A8US-1g
N',4-Dihydroxy-3-methoxybenzene-1-carboximidamide
885959-76-2 95%
1g
$402.00 2025-02-09

Additional information on (Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide

Introduction to (Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide (CAS No. 885959-76-2)

The compound (Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide, identified by the CAS number 885959-76-2, represents a significant area of interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The presence of multiple hydroxyl and methoxy groups, along with the imidamide moiety, contributes to its distinct reactivity and biological interactions, making it a valuable subject for further investigation.

In recent years, the study of heterocyclic compounds has seen substantial advancements, particularly in understanding their role in drug design and development. The (Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide structure exhibits a blend of aromatic and heterocyclic characteristics, which are often associated with enhanced binding affinity and selectivity towards biological targets. This has prompted researchers to explore its potential as a scaffold for novel pharmacological agents.

One of the most compelling aspects of this compound is its ability to interact with enzymes and receptors in a manner that suggests therapeutic utility. For instance, studies have indicated that molecules with similar structural motifs may inhibit or activate specific enzymatic pathways involved in inflammation, metabolism, and cell signaling. The hydroxyl and methoxy substituents in the benzene ring can modulate the electronic properties of the molecule, thereby influencing its binding interactions with biological targets.

The imidamide group is particularly noteworthy, as it is commonly found in bioactive molecules known for their pharmacological effects. Imidamides have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific configuration of the imidamide moiety in (Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide may contribute to its unique pharmacokinetic profile and potential therapeutic benefits.

Current research efforts are focused on synthesizing derivatives of this compound to optimize its biological activity and reduce any potential side effects. By modifying the substituents on the benzene ring or altering the imidamide core, scientists aim to develop more effective and selective drug candidates. Computational modeling and high-throughput screening techniques are being employed to identify promising analogs that may exhibit improved efficacy.

Additionally, the< strong>(Z)-configuration of the molecule is an important consideration in its pharmacological behavior. Stereoisomers can exhibit significantly different biological activities due to variations in their spatial arrangement. The (Z)-configuration may confer specific interactions with biological targets that are not observed with other stereoisomers, making it a critical factor in drug design.

In vitro studies have begun to shed light on the mechanistic aspects of how this compound interacts with biological systems. Initial findings suggest that it may interfere with key signaling pathways by binding to specific enzymes or receptors. Further research is needed to fully elucidate these interactions and understand their implications for therapeutic applications.

The< strong>N',4-dihydroxy-3-methoxybenzenecarboximidamide moiety also presents opportunities for exploring novel synthetic methodologies. Researchers are investigating ways to incorporate this structure into larger molecular frameworks while maintaining or enhancing its bioactivity. Advances in synthetic chemistry could enable the production of more complex derivatives with tailored properties.

From a broader perspective, compounds like< strong>(Z)-N',4-dihydroxy-3-methoxybenzenecarboximidamide contribute to our understanding of how structural features influence biological activity. This knowledge is crucial for developing new drugs that are both effective and safe. By studying such molecules, scientists can gain insights into fundamental biochemical processes and identify new targets for therapeutic intervention.

Future directions in this area may include exploring the compound's potential in preclinical models to assess its efficacy and safety profile further. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating laboratory findings into tangible therapeutic benefits for patients.

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